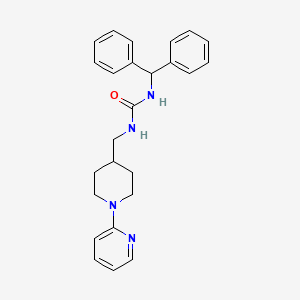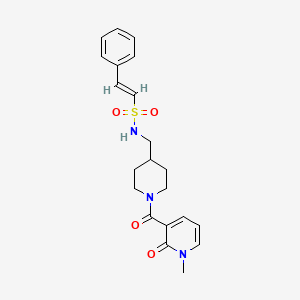
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
Vue d'ensemble
Description
The compound “2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a nitro group, and a thioamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including condensation, cyclization, and S-alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the imidazole ring, nitro group, and thioamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, and the imidazole ring could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could make the compound more reactive .Mécanisme D'action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves the inhibition of viral RNA replication. It binds to the viral RNA polymerase, which is essential for viral replication, and prevents the synthesis of viral RNA. In cancer cells, it has been shown to inhibit the activity of histone deacetylase, which leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In addition, it has been shown to have good oral bioavailability, which makes it a potential candidate for drug development. However, further studies are needed to determine its pharmacokinetics and toxicity in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide in lab experiments is its specificity for viral RNA polymerase and histone deacetylase, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
For research on 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide include studying its potential use in combination therapy for viral infections and cancer, determining its pharmacokinetics and toxicity in humans, and developing more efficient synthesis methods to improve its solubility and reduce its cost of production.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of viral RNA replication and histone deacetylase activity in cancer cells. While it has advantages and limitations for lab experiments, future research directions include studying its potential use in combination therapy and improving its solubility and cost of production.
Applications De Recherche Scientifique
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antiviral activity against several viruses, including dengue virus, Zika virus, and hepatitis C virus. In addition, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c28-22(25-18-9-3-1-4-10-18)16-31-23-24-15-21(26(23)19-11-5-2-6-12-19)17-8-7-13-20(14-17)27(29)30/h1-15H,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPAZEIHWXNZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate](/img/structure/B3224632.png)






